molecular formula C11H10F4O3 B14066841 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14066841
M. Wt: 266.19 g/mol
InChI Key: NCPQQKXFMTZKCS-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O3 and a molecular weight of 266.19 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2,5-difluoromethoxybenzene with propan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(4-Difluoromethoxyphenyl)propan-2-one
  • 1-(3-Difluoromethoxyphenyl)propan-2-one

Comparison: 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of two difluoromethoxy groups at the 2 and 5 positions of the phenyl ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds with only one difluoromethoxy group or different substitution patterns .

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

1-[2,5-bis(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O3/c1-6(16)4-7-5-8(17-10(12)13)2-3-9(7)18-11(14)15/h2-3,5,10-11H,4H2,1H3

InChI Key

NCPQQKXFMTZKCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)OC(F)F

Origin of Product

United States

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